molecular formula C11H19N3O3 B1489867 Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1519614-36-8

Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B1489867
CAS No.: 1519614-36-8
M. Wt: 241.29 g/mol
InChI Key: NHLXGEQONODDEN-UHFFFAOYSA-N
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Description

Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H19N3O3 and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    Azetidines, a class of compounds to which “Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate” belongs, are important four-membered heterocycles used in organic synthesis and medicinal chemistry

    Mode of Action

    The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate plays a crucial role in various biochemical reactions. The azetidine ring’s strain-driven reactivity allows it to interact with a range of enzymes and proteins, facilitating the formation of covalent bonds under mild conditions. This compound has been shown to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or substrate, depending on the specific enzyme and reaction conditions. The piperazine moiety further enhances its binding affinity to biomolecules, making it a valuable tool in biochemical assays and drug discovery .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. For example, it can inhibit the activity of certain kinases, resulting in changes in phosphorylation patterns and subsequent effects on gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The azetidine ring’s ring strain makes it highly reactive, allowing it to undergo nucleophilic attack by amino acid residues in enzyme active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the piperazine moiety can enhance the compound’s binding affinity to proteins, facilitating its interaction with various biomolecules and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis or other degradation reactions over extended periods. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism being observed even after the compound has degraded. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, such as cellular apoptosis or necrosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These findings underscore the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with metabolic enzymes, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and distribution within tissues. These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-2-17-11(16)14-5-3-13(4-6-14)10(15)9-7-12-8-9/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLXGEQONODDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.